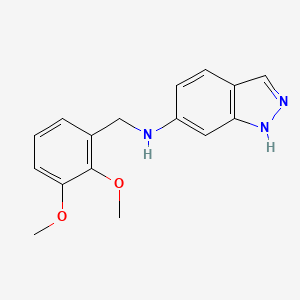
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various medical conditions. This compound belongs to a class of drugs known as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
作用机制
The mechanism of action of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione is through activation of PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell proliferation. PPARγ activation leads to increased insulin sensitivity, improved glucose metabolism, and reduced inflammation. It also leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the advantages of using 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which requires careful dosing and monitoring in animal studies.
未来方向
There are several future directions for research on 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another area is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Moreover, further research is needed to elucidate its potential therapeutic effects in other medical conditions such as obesity, cardiovascular disease, and autoimmune disorders.
Conclusion
In conclusion, 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione is a synthetic compound that has been extensively studied for its potential therapeutic effects in various medical conditions. Its mechanism of action involves activation of PPARγ, which leads to improved insulin sensitivity, reduced inflammation, and inhibition of cell proliferation. While it has potential advantages in lab experiments, careful dosing and monitoring are required due to its potential toxicity. Further research is needed to explore its potential therapeutic effects in various medical conditions and its use in combination with other agents.
合成方法
The synthesis of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione involves the reaction of 2,4-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedionedione with 5-isopropyl-2-methoxybenzaldehyde in the presence of a catalyst. The product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
科学研究应用
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic effects in various medical conditions such as diabetes, inflammation, and cancer. It has been shown to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Moreover, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
属性
IUPAC Name |
(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-8(2)11-6-10(9(3)5-13(11)20-4)7-12-14(18)17-15(19)16-12/h5-8H,1-4H3,(H2,16,17,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXTTZIVTUUNDL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)

![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)


![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)

![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)
![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)